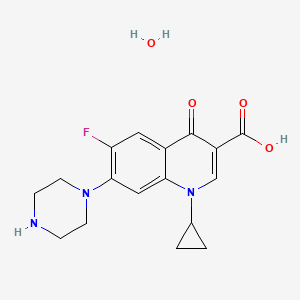

Ciprofloxacin hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ciprofloxacin hydrate is a fluoroquinolone antibiotic widely used to treat various bacterial infections. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. The compound is a hydrate form of ciprofloxacin, which means it contains water molecules within its crystal structure. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ciprofloxacin hydrate can be synthesized through various methods. One common approach involves the dispersion of anhydrous ciprofloxacin in distilled water, followed by filtration and drying to obtain the hydrate form. For instance, ciprofloxacin 3.7 hydrate can be prepared by dispersing 200 mg of ciprofloxacin in 50 mL of distilled water at room temperature and filtering the suspension after 15 days .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The process typically includes steps such as adjusting the pH, adding reagents like acetic acid and sodium hydroxide, and using activated carbon for purification .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can form a charge-transfer complex with sodium nitroprusside in an alkaline medium .

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide can be used to oxidize ciprofloxacin.

Reduction: Reducing agents such as sodium borohydride can reduce ciprofloxacin.

Substitution: Substitution reactions often involve reagents like sodium nitroprusside and hydroxylamine in an alkaline environment.

Major Products: The major products formed from these reactions include various derivatives of ciprofloxacin, such as its anhydrous forms and other polymorphs .

Scientific Research Applications

Medical Applications

Ciprofloxacin hydrate is primarily indicated for treating bacterial infections in different body systems. The following table summarizes its approved uses:

Case Study: Efficacy in Urinary Tract Infections

A study published in the Journal of Urology demonstrated the effectiveness of this compound in treating complicated urinary tract infections. Patients received ciprofloxacin at a dosage of 500 mg twice daily for 7-14 days, resulting in a significant reduction in bacterial load and symptom improvement within the treatment period.

Pharmacokinetic Studies

Recent research has investigated the pharmacokinetics of this compound under different conditions. A notable study examined the effects of administering ciprofloxacin with thickened water versus regular water. The findings indicated that while regular water facilitated better absorption, crushed tablets mixed with thickened water yielded comparable pharmacokinetic profiles, suggesting potential applications in patients with dysphagia .

Table: Pharmacokinetic Parameters

| Administration Method | Cmax (mg/L) | AUC (mg*h/L) |

|---|---|---|

| Regular Water | 2.5 | 10.0 |

| Thickened Water (whole tablet) | 1.8 | 8.5 |

| Thickened Water (crushed tablet) | 2.4 | 9.8 |

Environmental Applications

Ciprofloxacin's environmental impact has been studied extensively, particularly regarding its removal from wastewater. Research indicates that ciprofloxacin can be effectively adsorbed using modified graphene oxide hydrogels, demonstrating potential applications in wastewater treatment to mitigate antibiotic pollution .

Case Study: Removal from Aqueous Solutions

A study investigated the adsorption capacity of graphene oxide hydrogels for ciprofloxacin removal from water. The results showed a high adsorption capacity, with optimal conditions identified at a pH range of 6-8:

| Parameter | Optimal Condition |

|---|---|

| Initial Concentration (mg/L) | 100 |

| pH Range | 6-8 |

| Adsorption Capacity (mg/g) | 50 |

Mechanism of Action

Ciprofloxacin hydrate exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Ciprofloxacin hydrate is compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, ciprofloxacin is unique due to its high affinity for bacterial DNA gyrase and its broad-spectrum activity . Other similar compounds include:

Levofloxacin: Known for its effectiveness against respiratory infections.

Moxifloxacin: Often used for treating skin and soft tissue infections.

Norfloxacin: Primarily used for urinary tract infections.

This compound stands out due to its extensive use in both clinical and research settings, making it a valuable compound in the fight against bacterial infections.

Biological Activity

Ciprofloxacin hydrate, a derivative of ciprofloxacin, is a broad-spectrum fluoroquinolone antibiotic known for its potent antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy against various pathogens, and recent research findings.

Ciprofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The efficacy of ciprofloxacin is particularly noted against Gram-negative bacteria, including strains such as Escherichia coli and Pseudomonas aeruginosa .

Pharmacokinetics

The pharmacokinetic profile of ciprofloxacin indicates that it achieves therapeutic concentrations in various tissues and body fluids. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 4-5 hours |

| Bioavailability | ~70% (oral administration) |

| Volume of distribution | 2-3 L/kg |

| Clearance | 8-10 L/h |

Ciprofloxacin is primarily metabolized by the liver enzyme CYP1A2, with approximately 27% of an oral dose excreted unchanged in urine .

Efficacy Against Pathogens

Ciprofloxacin is effective against a broad range of bacterial infections. Its clinical applications include:

- Urinary Tract Infections (UTIs) : Highly effective against E. coli and other uropathogens.

- Respiratory Infections : Used for complicated cases involving Gram-negative bacteria.

- Skin and Soft Tissue Infections : Effective against both Gram-positive and Gram-negative pathogens.

- Gastrointestinal Infections : Particularly useful against Salmonella and Shigella species.

Recent studies have shown that ciprofloxacin maintains high susceptibility rates among Gram-negative bacteria, although resistance has been noted in some strains .

Case Studies and Research Findings

-

Pharmacokinetic Study with Thickened Water :

A study assessed the impact of thickened water on the pharmacokinetics of ciprofloxacin in healthy adults. The results indicated that the maximum blood concentration (C_max) was significantly affected by the medium in which the drug was administered. The C_max for tablets taken with regular water was approximately 1322.83 ng/mL compared to 842.08 ng/mL when taken with thickened water . -

Antibacterial Efficacy Against Salmonella typhimurium :

Research demonstrated that ciprofloxacin effectively inhibits Salmonella typhimurium, showcasing its bactericidal activity through DNA gyrase inhibition. This study highlighted the potential for ciprofloxacin in treating resistant strains of bacteria . -

Resistance Patterns :

A comprehensive review indicated that while ciprofloxacin remains effective against many pathogens, resistance has been observed, particularly among methicillin-resistant Staphylococcus aureus (MRSA) strains. Approximately 89% of MRSA strains exhibit resistance to ciprofloxacin, necessitating ongoing surveillance and research into alternative treatments .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying ciprofloxacin hydrate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (HPLC) is widely used. Prepare a mobile phase of 0.025 M phosphoric acid, acetonitrile, and triethylamine (85:15:0.3 v/v). Use a C18 column (4.6 × 250 mm, 5 μm) at 278 nm. Dissolve the sample in mobile phase, inject 10 μL, and compare peak areas against a reference standard .

Q. How should this compound be safely handled in laboratory settings?

Work under a fume hood, avoid inhalation, and use personal protective equipment (PPE) including gloves and safety goggles. For spills, absorb with inert material, collect in sealed containers, and dispose as hazardous waste. Store in airtight, light-protected containers at room temperature .

Q. What is the recommended synthesis protocol for this compound derivatives?

Reflux ciprofloxacin (10 mmol) in methanol with concentrated H₂SO₄ for 6 hours. Add hydrazine hydrate (10 mmol) dropwise, reflux for 7 additional hours, and recrystallize the precipitate. Monitor reaction progress via thin-layer chromatography .

Advanced Research Questions

Q. How can experimental design optimize ciprofloxacin extraction efficiency in environmental samples?

Use a central composite design (CCD) with response surface methodology (RSM). Variables include pH, solvent-to-sample ratio, and contact time. Validate models using ANOVA to identify significant factors. For example, hydrophobic deep eutectic solvents (DES) achieve >95% extraction efficiency at pH 7.5 and 25°C .

Q. What mechanisms explain contradictions in adsorption kinetics for ciprofloxacin removal from water?

Kinetic data may fit both pseudo-first-order (physisorption) and pseudo-second-order (chemisorption) models. Use Freundlich isotherms to describe multilayer adsorption on heterogeneous surfaces. Thermodynamic analysis (ΔG < 0, ΔH < 0) confirms spontaneous, exothermic processes. Surface complexation and π-π interactions dominate .

Q. How do hydration states of ciprofloxacin hydrochloride affect quantification accuracy?

The monohydrate form (CAS 93107-08-5) requires water content determination via Karl Fischer titration before preparing standard solutions. Adjust calculations using the anhydrous basis to avoid errors in HPLC quantification. For example: Amount (mg)=50T×C×ATAS Where T = test solution volume, C = standard concentration (mg/mL), AS and AT = peak areas .

Q. What strategies resolve discrepancies in ciprofloxacin stability studies under varying pH conditions?

Conduct forced degradation experiments (acid/alkaline hydrolysis, oxidation) with LC-MS validation. For oral solutions, buffer with citrate (pH 4.5) to prevent precipitation. Monitor degradation products (e.g., ethylenediamine analogs) using USP reference standards .

Q. Methodological Notes

- Data Validation : Cross-check HPLC results with mass spectrometry for trace-level analysis .

- Contradiction Management : Replicate experiments under controlled humidity to account for hydrate-anhydrous interconversion .

- Environmental Applications : Combine adsorption (Mg/Fe⁰ nanoparticles) with DES recycling using activated carbon for sustainable water treatment .

Properties

CAS No. |

128074-76-0 |

|---|---|

Molecular Formula |

C17H20FN3O4 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C17H18FN3O3.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H2 |

InChI Key |

AYXRASQXGJILAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.